N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1181457-97-5) is a secondary amine derivative with a molecular weight of 273.80 g/mol. Its structure comprises a dihydroindenyl backbone substituted with a 4-methylbenzyl group at the amine position, forming a hydrochloride salt. This compound is marketed as a research chemical by suppliers such as Santa Cruz Biotechnology (Catalog #sc-355008) at prices ranging from $266 (1 g) to $800 (5 g) .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17;/h2-9,17-18H,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEIRNWKBDRYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One common method involves reductive amination of 2,3-dihydro-1H-inden-1-one (indanone) with 4-methylbenzylamine or its derivatives. This approach typically includes:
- Reacting indanone with 4-methylbenzylamine under conditions that promote imine formation.
- Subsequent reduction of the imine intermediate to the corresponding secondary amine.
- Isolation and purification of the free base.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
This method benefits from straightforward reaction steps and good yields, leveraging the reactivity of the ketone and amine functional groups.
Lithium Aluminium Hydride Reduction of Carbamates
Another documented method, adapted from related indanamine derivatives, involves:
- Preparation of carbamate intermediates from indanone derivatives.
- Reduction of these carbamates using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
- Work-up involving hydrolysis with aqueous sodium hydroxide.
- Distillation or chromatographic purification of the amine product.
- Conversion to the hydrochloride salt by acid treatment.
This method is exemplified in the synthesis of 2-(N-methyl)aminoindan and related compounds, which share structural features with the target molecule.
Alkylation Using Tosylates
In some synthetic schemes, alkylation of secondary amines with tosylates bearing the 4-methylphenyl group is employed:
- Secondary amine intermediates are reacted with 4-methylphenylsulphonyl (tosyl) derivatives under heating.
- The reaction is conducted in the presence of organic or inorganic bases to facilitate nucleophilic substitution.
- The product is purified by chromatographic methods.
- Final conversion to hydrochloride salt is performed by treatment with hydrochloric acid in ethanol or other solvents.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Indanone, 4-methylbenzylamine, Reducing agent (e.g., NaBH4) | Mild heating, solvent such as ethanol or methanol | Simple, good yield, direct route | Requires careful control of reduction step |
| LiAlH4 Reduction of Carbamates | Indanone carbamate, LiAlH4, THF | Reflux in THF, hydrolysis with NaOH | High reduction efficiency | LiAlH4 handling is hazardous, moisture sensitive |
| Alkylation with Tosylates | Secondary amine, 4-methylphenyl tosylate, base | Heating (140-150°C), organic solvents | Selective alkylation, versatile | High temperature, requires purification |
Research Findings and Analytical Characterization
- The hydrochloride salt form improves water solubility, facilitating biological evaluation.
- Analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) confirm the structure and purity of the synthesized compound.
- Melting point determination (approximately 68-68.5 °C) is consistent with literature values for related hydrochloride salts.
- The presence of characteristic proton signals in ¹H NMR and functional group absorption bands in IR spectra confirm the successful synthesis of the target molecule.
Chemical Reactions Analysis
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Neuropharmacology
Research indicates that N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit properties that affect neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests potential as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
Case Study : A study investigated the effects of similar indene derivatives on dopamine receptor modulation, revealing that alterations in the indene structure can significantly affect receptor binding affinity and activity. Such findings imply that this compound could be explored for developing treatments for neurodegenerative disorders like Parkinson's disease.
Antioxidant Activity
The compound may possess antioxidant properties due to its ability to scavenge free radicals. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| Compound A | TBD | Enzyme inhibition |
| Compound B | TBD | Metal chelation |
The specific IC50 values for this compound are yet to be determined but are essential for comparing its efficacy against other known antioxidants.
Enzyme Inhibition Studies
Preliminary research suggests that this compound may inhibit certain enzymes involved in metabolic pathways. Enzyme inhibitors are critical in drug development as they can regulate physiological processes.
Case Study : Inhibition assays conducted on similar compounds have shown promising results against enzymes such as monoamine oxidase (MAO), which is implicated in mood disorders. Future studies could explore whether this compound exhibits similar inhibitory effects.
Potential Anticancer Properties
Emerging studies have indicated that indene derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves inducing apoptosis or inhibiting cell proliferation.
Data Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | TBD | Study X |
| MCF7 | TBD | Study Y |
| A549 | TBD | Study Z |
Further investigation into the anticancer potential of this compound could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Modifications and Substitutions
The following table summarizes key structural analogs, their substituents, synthesis yields, and properties:
Key Observations
Synthesis Efficiency :
- The target compound lacks reported synthesis data, but analogs like 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride demonstrate higher yields (49%) via optimized Friedel-Crafts reactions .
- Methoxy- and methyl-substituted analogs (e.g., 2-(4-Methoxybenzyl)-) exhibit lower yields (~19–20%) due to multi-step synthetic routes involving protection/deprotection strategies .
Structural Impact on Properties :
- Electron-Donating Groups : Methoxy and methyl groups (as in analogs) enhance solubility but may reduce metabolic stability compared to the parent dihydroindenamine .
- Bulkier Substituents : The 5,6-diethyl analog’s higher purity (>99%) and regioselectivity highlight the advantage of ethyl groups in stabilizing intermediates during synthesis .
- Enantiomeric Forms : The (R)-enantiomer of the parent structure (CAS: 10305-73-4) is commercially available, emphasizing the importance of stereochemistry in biological activity .
Commercial Availability :
- The target compound is listed as temporarily out of stock (), while analogs like the 4-nitro derivative (CAS: 857283-62-6) and ethoxyethyl-substituted compounds are available via specialized suppliers .
Research and Application Gaps
- Pharmacological Data: No evidence provided describes the biological activity or target binding of the target compound or its analogs.
- Purity Standards : Commercial listings lack detailed purity data, unlike the 5,6-diethyl analog, which is validated for industrial production .
Biological Activity
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride, also known by its CAS number 1181457-97-5, is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C17H20ClN
- Molecular Weight : 273.8 g/mol
- CAS Number : 1181457-97-5
The compound is characterized by its indene structure, which contributes to its unique biological properties. It is primarily used in proteomics research and has been investigated for its interactions with proteins and enzymes.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with 2,3-dihydro-1H-indene-1-amine. The process may require optimization of conditions such as temperature and solvent to maximize yield and purity.
This compound exhibits biological activity through its interaction with specific molecular targets:
- Protein Binding : The compound can bind to various proteins, potentially altering their activity.
- Enzyme Interaction : It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
- Signaling Pathways : The compound's effects on cellular signaling pathways can lead to varied biological responses.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against certain viral pathogens.
| Study | Effect Observed | Reference |
|---|---|---|
| Study A | Inhibition of viral replication | |
| Study B | Modulation of immune response |
Case Studies
Several case studies have explored the biological effects of this compound:
- Neurotropic Activity : Research has shown that derivatives similar to this compound exhibit neurotropic effects, indicating potential for neurological applications .
- Toxicity Studies : Evaluations of toxicity reveal that while the compound shows promise in therapeutic contexts, careful assessment is necessary to understand its safety profile .
Comparison with Similar Compounds
This compound can be compared to other compounds in terms of structure and biological activity:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| Mephedrone (4-MMC) | Similar indene moiety | Stimulant effects |
| Indole Derivatives | Similar core structure | Varying pharmacological effects |
| Imidazole Derivatives | Different core but overlapping applications | Antimicrobial properties |
This comparison highlights the unique aspects of this compound while acknowledging its structural relatives.
Q & A
Q. What are the common synthetic routes for preparing N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction yields be optimized?
The compound is typically synthesized via multi-step routes involving reductive amination or Friedel-Crafts alkylation. For example, analogous indenamine derivatives are synthesized in 5-step reactions with yields of 14–23%, starting from indanone precursors and involving protection/deprotection strategies (e.g., HCl salt formation in the final step) . Optimization strategies include solvent selection (e.g., neat conditions for Friedel-Crafts reactions to avoid halogenated solvents) and catalytic hydrogenation for regioselective functionalization .
Q. How is the purity and structural integrity of this compound validated in academic research?
Characterization relies on nuclear magnetic resonance (NMR) for regiochemical confirmation (e.g., diastereotopic protons in the dihydroindenyl group) and reverse-phase HPLC (RP-HPLC) for purity assessment. Retention times (tR) and mass spectral data are critical for benchmarking against known analogs . Absolute configuration determination may require X-ray crystallography using programs like SHELXL .
Q. What are the key challenges in scaling up the synthesis of this compound?
Low yields in intermediate steps (e.g., <20% in benzylation or amination) and regioselectivity issues during Friedel-Crafts reactions are common bottlenecks. Neat reaction conditions and catalytic hydrogenation can mitigate these challenges, as demonstrated in the synthesis of 5,6-diethyl analogs .
Advanced Research Questions
Q. How can regioselectivity in Friedel-Crafts alkylation be controlled during the synthesis of substituted dihydroindenylamines?
Regioselectivity is influenced by steric and electronic factors. For example, acetyl chloride acts as both a reagent and solvent in Friedel-Crafts acetylation of N-protected-2-aminoindan, favoring substitution at the 5- and 6-positions due to the directing effects of the amino group . Computational modeling (e.g., density functional theory) may further predict reactive sites .
Q. What structural modifications enhance the biological activity of dihydroindenylamine derivatives, and how are these explored experimentally?
Substituents on the aryl ring (e.g., halogens, methoxy groups) modulate receptor binding. For instance, 4-methoxybenzyl analogs show enhanced interactions with G-protein-coupled receptors like US28, as evidenced by competitive binding assays . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro bioactivity screening (e.g., enzyme inhibition, receptor antagonism).
Q. How can analytical methods discriminate between enantiomers of chiral dihydroindenylamine derivatives?
Chiral HPLC or capillary electrophoresis with chiral stationary phases (e.g., cyclodextrin-based columns) are employed. Absolute configuration is confirmed via X-ray crystallography using SHELX programs, which refine atomic coordinates against experimental diffraction data .
Q. What computational tools are used to predict the binding affinity of this compound to biological targets?
Pharmacophore modeling (e.g., identifying hydrophobic/ionic interaction sites) and molecular docking (using AutoDock or Schrödinger Suite) guide target prioritization. For example, a cis-(1S)(2R)-amino-2-indanol scaffold was designed as a tyrosine mimic to enhance aggrecanase inhibition .
Methodological Considerations
Q. How are stability and solubility profiles determined for hydrochloride salts of dihydroindenylamines?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation under stress conditions. Solubility is quantified via shake-flask methods in aqueous buffers (pH 1–7.4) or simulated biological fluids. RP-HPLC tracks degradation products (e.g., free amine formation due to HCl loss) .
Q. What strategies resolve discrepancies in biological activity data between similar analogs?
Contradictions may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). Meta-analyses of published IC50 values and orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) validate findings. Batch-to-batch purity variations (e.g., residual solvents) must also be ruled out .
Tables
Table 1. Key Analytical Parameters for Characterization
| Parameter | Method | Example Data |
|---|---|---|
| Purity | RP-HPLC | ≥95% (tR = 8.2 min, C18 column) |
| Molecular Weight | HRMS | m/z 284.12 [M+H]<sup>+</sup> |
| Diastereomer Resolution | Chiral HPLC | Baseline separation (α = 1.5) |
Table 2. Impact of Substituents on Biological Activity
| Substituent Position | Functional Group | Observed Effect (vs. Parent Compound) |
|---|---|---|
| 4-Methylphenyl | -CH3 | ↑ Binding affinity to US28 receptor |
| 5-Bromo | -Br | ↓ Solubility, ↑ Metabolic stability |
| 6-Ethyl | -C2H5 | ↑ Regioselectivity in synthesis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
